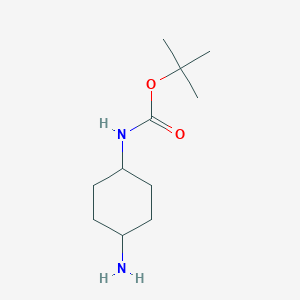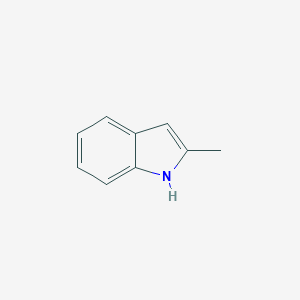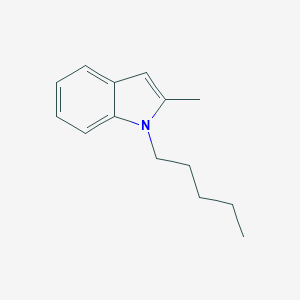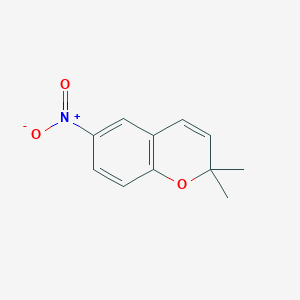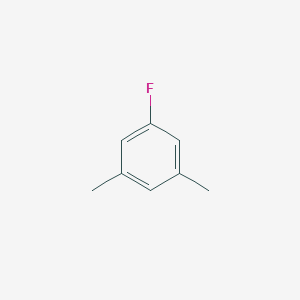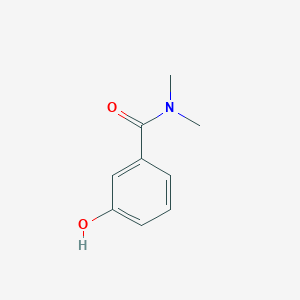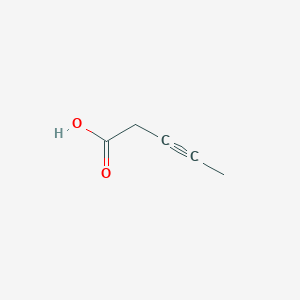
Chloromethyl pivalate
Overview
Description
Chloromethyl pivalate (CMP) is an organometallic compound used in a variety of scientific applications. It is a colorless liquid with a pungent odor that is insoluble in water. CMP has a wide range of uses in biochemistry, organic synthesis, and chemical engineering. It is used as a reagent in the synthesis of a variety of organic compounds, and is also used for the preparation of polymers, resins, and other materials. CMP is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Scientific Research Applications
Synthesis of Pyrimidinones and Pyrimidines : It is utilized for obtaining functionalized pyrimidines and pyrimidones through direct SNAr displacement reactions with various anilines (Maddess & Carter, 2012).
One-Carbon Homologation Process : In the homologation of a 4-methylcoumarin, chloromethyl pivalate aids in enolate formation, offering kinetic and stability data (Horvath et al., 2005).
Radiolabelling Precursors : It is used to synthesize difunctional molecules for radiolabelling precursors (Thorell, Stone-Elander, & Elander, 1994).
Synthesis of Sulbactam Pivoxil : An efficient method for synthesizing sulbactam pivoxil, a prodrug of the beta-lactamase inhibitor sulbactam, involves the use of this compound (Changov et al., 2000).
Proton-Conducting Monomer Synthesis : It acts as a raw material for synthesizing a novel proton-conducting monomer, achieving a yield of 63.9% (Jin Su-jing, 2013).
Arene Functionalization : It is used as a robust and traceless steering group in arene functionalization reactions (Tobisu et al., 2011).
Alkylation of Metal Salts of Adenine : this compound displays a concentration-dependent alkylation pattern in reactions with metal salts of adenine (Rasmussen & Hope, 1982).
Phosphonate Prodrug Synthesis : Its acylation with 9-(2-Phosphonylmethoxyethyl)adenine results in a phosphonate prodrug with enhanced in vitro potency against HSV-2, exhibiting 50-fold better antiviral activity than the parent compound (Starrett et al., 1992).
Lithium-Oxygen Batteries : A this compound-based electrolyte in non-aqueous lithium-oxygen batteries shows good chemical stability and high specific capacity and cycling stability (Li et al., 2017).
Mechanism of Action
Target of Action
Chloromethyl pivalate is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients . It serves as a protecting reagent used for the N-protection of amines . It is also involved in the acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine .
Mode of Action
This compound reacts with the sodium salt of sulbactam to yield sulbactam pivoxil . It undergoes an acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to yield bis(pivaloyloxymethyl) PMEA . This indicates that this compound can participate in reactions that involve the formation of ester bonds, which is a common process in drug metabolism and bioconjugation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug it is used to synthesize. For instance, when it reacts with the sodium salt of sulbactam, it yields sulbactam pivoxil , a prodrug of sulbactam, which is a β-lactamase inhibitor used in combination with antibiotics to overcome antibiotic resistance.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to take precautionary measures against static discharge . These precautions suggest that the compound’s stability and reactivity can be affected by environmental conditions such as temperature, ventilation, and the presence of ignition sources.
Safety and Hazards
Chloromethyl pivalate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Biochemical Analysis
Biochemical Properties
Chloromethyl pivalate is involved in acylation reactions . For instance, it reacts with the sodium salt of sulbactam to yield sulbactam pivoxil . It also undergoes acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to yield bis(pivaloyloxymethyl) PMEA . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
This compound’s mechanism of action at the molecular level is primarily through its role in acylation reactions It can act as an acylating agent, facilitating the transfer of an acyl group to other molecules
properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
| Record name | Chloromethyl pivalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18997-19-8 | |
| Record name | Chloromethyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



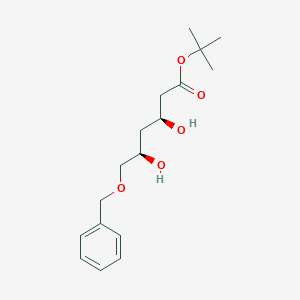


![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)

